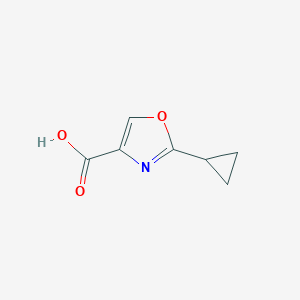

2-Cyclopropyl-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAWHHUYCSZZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649216 | |

| Record name | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-04-7 | |

| Record name | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for 2-cyclopropyl-1,3-oxazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The information compiled herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to effectively synthesize this compound. This document outlines a plausible and commonly employed synthetic strategy, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a substituted oxazole derivative that has garnered interest within the pharmaceutical industry. Its structural motifs are often found in biologically active molecules, making it a key intermediate in the synthesis of novel therapeutic agents. While this compound is commercially available, understanding its synthesis is crucial for process optimization, cost-effective production, and the generation of novel analogs. This guide focuses on a robust and adaptable two-step synthetic pathway.

Core Synthesis Pathway

The most logical and widely applicable approach to synthesizing this compound involves a two-step process:

-

Formation of Ethyl 2-Cyclopropyl-1,3-oxazole-4-carboxylate: This initial step involves the construction of the core oxazole ring with an ester functional group at the 4-position. This is typically achieved through a cyclocondensation reaction.

-

Hydrolysis of the Ethyl Ester: The subsequent step is the saponification of the ethyl ester to yield the final carboxylic acid product.

This strategy allows for the purification of the intermediate ester, often leading to a higher purity of the final product.

Figure 1: General two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound. These protocols are based on established and analogous chemical transformations for similar oxazole derivatives.

Step 1: Synthesis of Ethyl 2-Cyclopropyl-1,3-oxazole-4-carboxylate

This procedure details the formation of the oxazole ring through the cyclocondensation of cyclopropanecarboxamide with a suitable C3-dicarbonyl equivalent. A common and effective method involves the use of diethyl 2-chloro-3-oxosuccinate.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of the intermediate ethyl ester.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Cyclopropanecarboxamide | 85.10 | 10.0 | 0.851 g |

| Diethyl 2-chloro-3-oxosuccinate | 208.61 | 11.0 | 2.29 g |

| Triethylamine (TEA) | 101.19 | 22.0 | 3.05 mL |

| Acetonitrile (anhydrous) | 41.05 | - | 50 mL |

| Ethyl acetate (for extraction) | 88.11 | - | As needed |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous magnesium sulfate | 120.37 | - | As needed |

Procedure:

-

To a stirred solution of cyclopropanecarboxamide (10.0 mmol) in anhydrous acetonitrile (50 mL) is added triethylamine (22.0 mmol).

-

Diethyl 2-chloro-3-oxosuccinate (11.0 mmol) is added dropwise to the mixture at room temperature.

-

The reaction mixture is then heated to reflux (approximately 82 °C) and maintained for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate.

Expected Yield and Characterization:

Based on analogous reactions, a yield of 60-75% can be expected. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

| Parameter | Expected Value |

| Yield | 60-75% |

| ¹H NMR (CDCl₃) | δ (ppm): 8.15 (s, 1H, oxazole-H5), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.10-2.00 (m, 1H, cyclopropyl-CH), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.15-1.05 (m, 4H, cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 165.2 (C=O, ester), 161.8 (C2-oxazole), 143.5 (C5-oxazole), 135.0 (C4-oxazole), 61.2 (OCH₂CH₃), 14.3 (OCH₂CH₃), 9.0 (cyclopropyl-CH₂), 7.5 (cyclopropyl-CH) |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₁NO₃: 182.0766; found: 182.0761 |

Step 2: Hydrolysis of Ethyl 2-Cyclopropyl-1,3-oxazole-4-carboxylate

This final step involves the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved with high efficiency.

Reaction Scheme:

Figure 3: Reaction scheme for the hydrolysis of the ethyl ester.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate | 181.19 | 5.0 | 0.906 g |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 10.0 | 0.420 g |

| Tetrahydrofuran (THF) | 72.11 | - | 20 mL |

| Water | 18.02 | - | 10 mL |

| 1 M Hydrochloric acid (HCl) | 36.46 | - | As needed |

| Ethyl acetate (for extraction) | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate | 142.04 | - | As needed |

Procedure:

-

Dissolve ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate (5.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

-

Add lithium hydroxide monohydrate (10.0 mmol) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Expected Yield and Characterization:

This hydrolysis reaction is typically high-yielding, often exceeding 90%. The final product should be a solid at room temperature.

| Parameter | Expected Value |

| Yield | >90% |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): 13.0 (br s, 1H, COOH), 8.60 (s, 1H, oxazole-H5), 2.20-2.10 (m, 1H, cyclopropyl-CH), 1.10-1.00 (m, 4H, cyclopropyl-CH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.0 (C=O, acid), 162.5 (C2-oxazole), 144.0 (C5-oxazole), 136.0 (C4-oxazole), 9.5 (cyclopropyl-CH₂), 8.0 (cyclopropyl-CH) |

| Mass Spec (ESI) | m/z: [M-H]⁻ calculated for C₇H₆NO₃: 152.0348; found: 152.0351 |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from starting materials to the final, characterized product.

Figure 4: Experimental workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of an ethyl ester intermediate followed by hydrolysis. The provided protocols offer a solid foundation for laboratory-scale synthesis. For process scale-up, optimization of reaction conditions, including solvent choice, temperature, and reaction time, may be necessary to maximize yield and purity while ensuring operational safety and efficiency. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of this and related heterocyclic compounds for applications in drug discovery and development.

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS No: 1060816-04-7), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimentally-derived data in public literature, this document outlines both the known identifiers and predicted properties of the molecule. Furthermore, it details standardized experimental protocols for the determination of its key physicochemical characteristics, including melting point, solubility, pKa, and lipophilicity (logP). A plausible synthetic route and a general workflow for its characterization are also presented to guide researchers in their investigation of this compound and its derivatives. The structural motif of a cyclopropyl group attached to an oxazole ring is found in molecules with biological activity, including modulators of the GABA-A receptor, suggesting a potential area for further investigation of this compound.

Compound Identification and Predicted Physicochemical Properties

This compound is a small molecule featuring a cyclopropyl moiety at the 2-position of an oxazole-4-carboxylic acid core. While specific experimental data is scarce, its basic properties and computationally predicted values are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1060816-04-7[1] |

| Molecular Formula | C₇H₇NO₃[1] |

| Molecular Weight | 153.14 g/mol [1] |

| Canonical SMILES | C1CC1C2=NC(=CO2)C(=O)O |

| InChI Key | BDAWHHUYCSZZAG-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 0.8 | PubChem |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

Synthesis and Characterization Workflow

For novel or sparsely characterized compounds such as this compound, a systematic workflow for synthesis and characterization is essential. The following diagram illustrates a logical progression from chemical synthesis to physicochemical and biological evaluation.

References

2-Cyclopropyl-1,3-oxazole-4-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Compound Name: 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid

CAS Number: 1060816-04-7[1]

Molecular Formula: C₇H₇NO₃

Molecular Weight: 153.14 g/mol [1]

This guide provides a comprehensive overview of this compound, a heterocyclic compound with significance as a key intermediate in the synthesis of pharmacologically active molecules. The oxazole scaffold is a recognized privileged structure in medicinal chemistry, known to be a component of various compounds with diverse biological activities.[2][3][4]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1060816-04-7 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic strategy can be inferred from established methods for preparing similar oxazole-4-carboxylic acid derivatives. A common route involves the cyclization of a β-ketoester with an amide.

A plausible synthetic pathway for this compound would likely involve two key steps:

-

Formation of the Ethyl Ester Intermediate: The synthesis would likely begin with the preparation of ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate. This could be achieved through the condensation of a cyclopropyl-containing starting material with a suitable three-carbon component that can form the oxazole ring.

-

Hydrolysis to the Carboxylic Acid: The resulting ethyl ester would then be hydrolyzed to the final carboxylic acid product. This is a standard transformation in organic synthesis, typically achieved by treating the ester with a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol, followed by acidification. Microwave-assisted hydrolysis using potassium carbonate has also been reported for similar ester hydrolyses.

It is important to note that for any specific synthesis, optimization of reaction conditions, including temperature, reaction time, and choice of reagents, would be necessary to achieve a good yield and purity of the final product.

Role in Drug Discovery and Biological Significance

This compound has been identified as a key intermediate in the synthesis of novel substituted indazoles that function as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a fundamental role in the innate immune system.[5]

Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases. Therefore, inhibitors of IRAK4 are of significant interest for the development of new therapeutics. The use of this compound in the synthesis of these potent IRAK4 inhibitors highlights its importance as a building block in medicinal chemistry.

While the direct biological activity of this compound itself is not extensively reported, the broader class of oxazole derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][6][7] This suggests that the this compound scaffold may have inherent potential for biological activity, although its primary current application appears to be as a synthetic intermediate.

Signaling Pathway Involvement

As an intermediate in the synthesis of IRAK4 inhibitors, this compound is indirectly linked to the IRAK4 signaling pathway. The final compounds synthesized from this intermediate are designed to target and inhibit the kinase activity of IRAK4, thereby modulating downstream inflammatory responses.

Below is a simplified representation of the IRAK4 signaling pathway, illustrating the point of intervention for the inhibitors synthesized from the subject compound.

References

- 1. scbt.com [scbt.com]

- 2. d-nb.info [d-nb.info]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmpr.in [ijmpr.in]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iajps.com [iajps.com]

A Technical Guide to the Spectroscopic Profile of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

-

Molecular Formula: C₇H₇NO₃

-

Molecular Weight: 153.14 g/mol

-

CAS Number: 1060816-04-7[1]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid is presented in Table 1.

Table 1: Predicted Mass Spectrometry Data [2]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 154.0499 |

| [M+Na]⁺ | 176.0318 |

| [M-H]⁻ | 152.0353 |

| [M+NH₄]⁺ | 171.0764 |

| [M+K]⁺ | 192.0057 |

| [M+H-H₂O]⁺ | 136.0398 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The expected chemical shifts for ¹H and ¹³C NMR are summarized in Tables 2 and 3, respectively. These predictions are based on the analysis of similar oxazole and cyclopropyl-containing compounds.

Table 2: Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxazole-H (C5-H) | 8.0 - 8.5 | s | - |

| Cyclopropyl-CH (methine) | 2.0 - 2.5 | m | - |

| Cyclopropyl-CH₂ (methylene) | 1.0 - 1.5 | m | - |

| Carboxylic Acid-OH | > 10.0 | br s | - |

Table 3: Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 165 - 175 |

| Oxazole C2 | 155 - 165 |

| Oxazole C4 | 135 - 145 |

| Oxazole C5 | 125 - 135 |

| Cyclopropyl-CH (methine) | 10 - 20 |

| Cyclopropyl-CH₂ (methylene) | 5 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 4.

Table 4: Expected Infrared (IR) Spectral Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Cyclopropyl & Aromatic) | 2900 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1750 | Strong |

| C=N (Oxazole Ring) | 1600 - 1680 | Medium |

| C=C (Oxazole Ring) | 1500 - 1600 | Medium |

| C-O (Oxazole & Carboxylic Acid) | 1000 - 1300 | Strong |

Experimental Protocols

The following section outlines a general methodology for the synthesis and spectroscopic analysis of this compound, based on established synthetic routes for similar oxazole derivatives.[3][4]

Synthesis of this compound

A plausible synthetic route involves the reaction of an activated cyclopropanecarboxylic acid derivative with an appropriate amino acid ester, followed by cyclization to form the oxazole ring and subsequent hydrolysis of the ester to yield the carboxylic acid.

Diagram 1: General Synthetic Pathway

Caption: A potential synthetic route to this compound.

-

Activation of Cyclopropanecarboxylic Acid: Cyclopropanecarboxylic acid is converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

-

Amide Formation: The resulting cyclopropanecarbonyl chloride is reacted with serine methyl ester hydrochloride in the presence of a base such as pyridine or triethylamine to form the corresponding N-acyl-serine methyl ester.

-

Cyclization and Dehydration: The intermediate amide is then subjected to cyclization and dehydration using a reagent like phosphorus pentachloride (PCl₅) or Burgess reagent to form the oxazole ring, yielding methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidification.

Spectroscopic Characterization Workflow

The synthesized compound would be purified, typically by recrystallization or column chromatography, and then subjected to a series of spectroscopic analyses to confirm its structure and purity.

Diagram 2: Analytical Workflow for Characterization

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to determine the exact mass of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic vibrational frequencies of the functional groups, such as the carboxylic acid O-H and C=O stretches, and the oxazole ring vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the detailed structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to confirm the connectivity of protons and carbons. The sample would typically be dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

Conclusion

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for this compound, along with a representative experimental protocol for its synthesis and characterization. While specific experimental spectra are not currently available, the extrapolated data and proposed methodologies offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. The provided information can aid in the identification of this compound and serve as a foundation for its potential synthesis and further investigation.

References

Crystal Structure of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid: A Technical Overview

Despite a comprehensive search of publicly available scientific databases and literature, the specific crystal structure of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid has not been reported. Therefore, a detailed technical guide on its crystallographic properties cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of a determined crystal structure presents a significant data gap. Crystal structure analysis is fundamental to understanding the three-dimensional arrangement of atoms and molecules, which in turn dictates many of a compound's physicochemical properties, including solubility, stability, and intermolecular interactions. Such information is critical for rational drug design, polymorphism screening, and formulation development.

General Methodologies for Crystal Structure Determination

While specific data for this compound is unavailable, a general workflow for determining the crystal structure of a novel small molecule is outlined below. This process is a standard approach in the field of crystallography.

Experimental Workflow

The typical process for determining a crystal structure involves several key stages, from material synthesis to data analysis and structure validation.

Detailed Experimental Protocols

1. Synthesis and Purification: The initial step is the synthesis of this compound. Following synthesis, the compound must be purified to a high degree, typically >99%, as impurities can significantly hinder crystallization. Common purification techniques include recrystallization, column chromatography, and sublimation. The purity is often verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2. Single Crystal Growth: Growing a single crystal of sufficient size and quality is often the most challenging step. The goal is to obtain a crystal that is well-ordered and free of significant defects. Several techniques are commonly employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed over days or weeks. The choice of solvent is critical and is often determined through screening various solvents and solvent mixtures.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting gradual crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of single crystals.

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern of the X-rays is recorded by a detector.

4. Structure Solution and Refinement: The collected diffraction data (a series of reflections with corresponding intensities) is used to determine the arrangement of atoms in the crystal.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

-

Structure Solution: The intensities of the reflections are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible model of the crystal structure.

5. Validation and Deposition: The final crystal structure is validated using software tools to check for geometric consistency and other potential issues. Upon successful validation, the crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.

Future Outlook

Should the crystal structure of this compound be determined in the future, a comprehensive analysis would include tables of crystallographic data (unit cell parameters, bond lengths, bond angles, torsion angles) and a detailed discussion of its molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing. This information would be invaluable for advancing research and development involving this compound.

The Therapeutic Potential of Oxazole Derivatives: A Technical Guide for Drug Discovery

Introduction

The oxazole motif, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties facilitate diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1] Oxazole derivatives have garnered significant attention for their potential in treating a range of diseases, including cancer, microbial infections, inflammation, and diabetes.[2][3] This technical guide provides an in-depth overview of the biological activities of oxazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers, scientists, and drug development professionals in this promising field.

Anticancer Activities

A substantial body of research highlights the potent anticancer effects of oxazole derivatives, which have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[1] Many of these compounds exhibit impressive potency, with IC50 values in the nanomolar range against a variety of cancer cell lines.[4][5]

Mechanisms of Anticancer Action

Oxazole derivatives exert their anticancer effects through multiple mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain oxazoles interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately apoptosis.[1][4]

-

Kinase Inhibition: As crucial regulators of cell signaling, protein kinases are attractive targets for cancer therapy. Oxazole derivatives have been identified as potent inhibitors of various kinases involved in tumor growth and progression.[4][6]

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in cancer. Oxazole-based inhibitors can disrupt STAT3 dimerization and subsequent signaling, leading to the downregulation of survival genes.[4][7]

-

DNA Topoisomerase Inhibition: Some oxazole compounds function as DNA topoisomerase inhibitors, enzymes that are critical for DNA replication and repair in cancer cells.[1][4]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected oxazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Mubritinib | Breast Cancer (SK-BR-3) | 0.05 | [6] |

| Mubritinib | Gastric Cancer (NCI-N87) | 0.08 | [6] |

| Lapatinib (Reference) | Breast Cancer (SK-BR-3) | 0.03 | [6] |

| Lapatinib (Reference) | Gastric Cancer (NCI-N87) | 0.04 | [6] |

| Oxazole Derivative 8d | Tubulin Polymerization | 0.00795 | [8] |

| Oxazole Derivative 8e | Tubulin Polymerization | 0.00981 | [8] |

| Colchicine (Reference) | Tubulin Polymerization | 0.00983 | [8] |

| 1,3-Oxazole Sulfonamide 44 | Leukemia (Mean GI50) | 0.0488 | [9][10] |

| 1,3-Oxazole Sulfonamide 58 | Leukemia (Mean GI50) | 0.0447 | [9][10] |

| 1,3-Oxazolo[4,5-d]pyrimidine 5 | Breast Cancer (MDA-MB-231) | 0.171 | [11] |

| 1,3-Oxazolo[5,4-d]pyrimidine 10 | Breast Cancer (MDA-MB-231) | 0.175 | [11] |

Antimicrobial Activities

The rise of multi-drug resistant microbial infections presents a significant global health challenge. Oxazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[12]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for representative oxazole derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Oxazole Derivatives [13]

| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Oxazole Derivative 1e | Escherichia coli | 28.1 | - | - |

| Oxazole Derivative 1e | Staphylococcus epidermidis | 56.2 | - | - |

| Oxazole Derivative 1e | Candida albicans | 14 | - | - |

| Oxazole Derivative 4a | Candida albicans | 14 | - | - |

| Oxazole Derivative 81 | M. tuberculosis H37Rv | 6.25 | Rifampicin | ≤ 0.125 |

| Oxazole Derivative 81 | Rifampicin-resistant M. tuberculosis | 1.56 | Rifampicin | > 4 |

| Oxazole Derivative 81 | Isoniazid-resistant M. tuberculosis | 3.12 | Isoniazid | 1 |

Table 2: Zone of Inhibition of Selected Oxazole Derivatives [13]

| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |

| Oxazole Derivative X | Staphylococcus aureus | 21 | Chloramphenicol | 31 |

| Oxazole Derivative X | Klebsiella pneumoniae | 22 | Chloramphenicol | 42 |

| Oxazole Derivative Y | Escherichia coli | 20 | Ampicillin | 18 |

| Oxazole Derivative Z | Aspergillus niger | 18 | Ketoconazole | 22 |

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, oxazole derivatives have demonstrated a range of other important biological activities.

-

Anti-inflammatory Activity: Several oxazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] Some derivatives have also been investigated as inhibitors of phosphodiesterase 4 (PDE4) and lipoxygenase (LOX).[2][14]

-

Antidiabetic Activity: Oxazole and related oxadiazole derivatives have been explored for their potential in managing diabetes. Their mechanisms of action include the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, which helps to control postprandial hyperglycemia.[12][15][16]

-

Antiviral Activity: Certain oxazole derivatives have shown promise as antiviral agents, with activity reported against viruses such as the human cytomegalovirus (HCMV).[3]

Quantitative Data for Other Activities

| Activity | Compound/Derivative | Target/Assay | Result | Reference |

| Anti-inflammatory | Oxazole Derivative 84 | COX-2 Inhibition | 70.14% ± 1.71 | [2] |

| Anti-inflammatory | Oxazole Derivative 85 | COX-2 Inhibition | 47.10% ± 1.05 | [2] |

| Antidiabetic | Oxadiazole Derivative 2a-2i | α-Amylase Inhibition | IC50: 40.00-80.00 µM | [17] |

| Antidiabetic | Acarbose (Reference) | α-Amylase Inhibition | IC50: 34.71 µM | [17] |

| Antiviral | Oxazole Derivative 1 | HCMV Strain AD169 | EC50: < 30 µM | [3] |

| Antiviral | Oxazole Derivative 5 | HCMV Strain AD169 | EC50: < 30 µM | [3] |

Experimental Protocols

To ensure the reproducibility and validity of the biological evaluation of oxazole derivatives, standardized and detailed experimental protocols are essential.

Anticancer Activity Assays

-

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[1][18]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control for 48-72 hours.

-

MTT Incubation: After treatment, the media is removed, and a solution of MTT is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

-

Tubulin Polymerization Assay: This assay turbidimetrically measures the effect of compounds on the polymerization of tubulin into microtubules.[8][9]

-

A reaction mixture containing tubulin, a GTP-regeneration system, and a polymerization buffer is prepared.

-

The test compound or a control (e.g., colchicine for inhibition, paclitaxel for stabilization) is added to the mixture.

-

The change in absorbance at 340 nm is monitored over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

-

Fluorescence-Based Kinase Inhibition Assay (e.g., TR-FRET for HER2): This assay is a common method for screening and characterizing kinase inhibitors.[6]

-

Reaction Setup: In a microplate, the recombinant kinase enzyme (e.g., HER2), a fluorescently labeled peptide substrate, and the oxazole derivative at various concentrations are combined in a reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP.

-

Incubation: The plate is incubated at room temperature to allow the phosphorylation of the substrate.

-

Detection: The reaction is stopped by adding a solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody.

-

Signal Reading: After a second incubation to allow antibody binding, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read using a suitable plate reader. A decrease in the FRET signal indicates inhibition of kinase activity.

-

Antimicrobial Susceptibility Testing

-

Broth Microdilution Method for MIC Determination: This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Compound Dilution: A serial two-fold dilution of the oxazole derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Anti-inflammatory Activity Assays

-

Carrageenan-Induced Paw Edema in Rats (In Vivo): This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[19][20]

-

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test oxazole derivatives and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measurement of Paw Volume: The paw volume is measured at various time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

Antidiabetic Activity Assays

-

In Vitro Alpha-Amylase Inhibitory Activity: This assay determines the ability of a compound to inhibit the enzyme α-amylase, which breaks down starch into sugars.[15][16]

-

Reaction Mixture: A solution of the test compound at various concentrations is incubated with a solution of α-amylase in a buffer.

-

Substrate Addition: A starch solution is added to initiate the enzymatic reaction.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period.

-

Stopping the Reaction: The reaction is stopped by adding dinitrosalicylic acid (DNSA) color reagent.

-

Color Development and Measurement: The mixture is heated in a boiling water bath, and after cooling, the absorbance is measured at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with the control.

-

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate a generalized experimental workflow for screening novel oxazole derivatives and a potential signaling pathway targeted by these compounds.

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel oxazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpbs.com [ijpbs.com]

- 13. benchchem.com [benchchem.com]

- 14. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]

- 15. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Oxazole Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents.[1] Among the diverse class of oxazole-containing compounds, oxazole carboxylic acids and their derivatives have emerged as particularly promising candidates in drug discovery, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This technical guide provides an in-depth exploration of the discovery and history of novel oxazole carboxylic acids, detailing key synthetic methodologies, presenting quantitative biological data, and visualizing the intricate signaling pathways they modulate.

Historical Perspective and Key Discoveries

The journey of oxazole synthesis dates back to the late 19th and early 20th centuries with the pioneering work of Robinson and Gabriel, and Fischer. These early methods laid the groundwork for the elaboration of a vast array of oxazole-containing molecules. A significant leap in the accessibility of substituted oxazoles came with the development of the Van Leusen oxazole synthesis in the 1970s. This versatile reaction, utilizing tosylmethyl isocyanide (TosMIC), has been extensively modified and remains a cornerstone for the synthesis of this heterocyclic core. The inherent value of the oxazole-4-carboxylic acid scaffold lies in its synthetic tractability, allowing for the creation of large compound libraries for biological screening.[2] The functionalization of the carboxylic acid group through amide bond formation, esterification, or other transformations provides a powerful tool for exploring structure-activity relationships (SAR).[2]

Key Synthetic Methodologies

The construction of the oxazole ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to this important heterocycle.

Robinson-Gabriel Synthesis

One of the earliest and most fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis. This reaction involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole.[3]

Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole

-

Materials: α-Acylamino ketone, dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, phosphorus pentachloride), anhydrous solvent (e.g., toluene, xylene).

-

Procedure:

-

Dissolve the α-acylamino ketone in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

-

Carefully add the dehydrating agent to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and carefully quench the reaction by pouring it over ice water.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly versatile method for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.[4]

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

-

Materials: Aldehyde, Tosylmethyl isocyanide (TosMIC), base (e.g., potassium carbonate), solvent (e.g., methanol).

-

Procedure:

-

To a stirred solution of the aldehyde and TosMIC in the solvent, add the base.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Synthesis of Oxaprozin: A Notable Oxazole Propionic Acid

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features a 4,5-diphenyloxazole moiety attached to a propionic acid side chain. Its synthesis showcases the practical application of oxazole chemistry in drug development.

Experimental Protocol: Synthesis of Oxaprozin

-

Step 1: Synthesis of 2-Bromomethyl-4,5-diphenyloxazole:

-

Dissolve 2-hydroxymethyl-4,5-diphenyloxazole in anhydrous diethyl ether under a nitrogen atmosphere and cool in an ice bath.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

-

Step 2: Alkylation with Diethyl Malonate:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl malonate dropwise with stirring.

-

After 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyloxazole in absolute ethanol.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

-

Step 3: Hydrolysis and Decarboxylation:

-

To the crude diester from the previous step, add a solution of sodium hydroxide in a mixture of water and ethanol.

-

Heat the mixture to reflux for 3-4 hours.

-

After cooling, acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Isolate the precipitate by filtration and wash with cold water.

-

Heat the crude dicarboxylic acid at 150-160°C until the evolution of carbon dioxide ceases to yield Oxaprozin.[5]

-

Quantitative Biological Data

The therapeutic potential of novel oxazole carboxylic acids is underscored by their potent biological activities. The following tables summarize key quantitative data for representative compounds in the areas of anticancer and antimicrobial research.

Table 1: Anticancer Activity of Novel Oxazole Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 1 | CCRF-CEM (Leukemia) | 2.91 | Cytotoxic | [6] |

| 2 | NCI-H522 (Non-small cell lung cancer) | 0.89 | Cytotoxic | [6] |

| 3 | HOP-92 (Non-Small Cell Lung Cancer) | <10 | Anti-proliferative | [7] |

| 4 | SNB-75 (CNS Cancer) | <10 | Cytostatic | [7] |

| 5 | Hep-2 (Laryngeal Cancer) | 60.2 | Tubulin inhibitor | [8] |

Table 2: Antimicrobial Activity of Novel Oxazole Carboxylic Acid Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 6 | Staphylococcus epidermidis 756 | 56.2 | [9] |

| 7 | Escherichia coli ATCC 25922 | 28.1 | [9] |

| 8 | Candida albicans 128 | 14 | [9] |

| 9 | Staphylococcus aureus | 3.13 | [10] |

| 10 | Clostridium perfringens | 0.39 | [10] |

Experimental Protocols for Biological Assays

Standardized and reproducible biological assays are crucial for the evaluation of novel chemical entities.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).[11]

-

Measure the absorbance of each well at 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

-

Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[10]

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[10]

-

Inoculate each well with the bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

-

Signaling Pathways and Mechanisms of Action

Novel oxazole carboxylic acids exert their therapeutic effects by modulating key cellular signaling pathways implicated in disease progression.

Anticancer Mechanisms

Many oxazole derivatives exhibit anticancer activity by targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

-

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival.[15] Some oxazole derivatives have been shown to inhibit STAT3 signaling.[15]

Caption: Inhibition of the STAT3 signaling pathway by oxazole carboxylic acids.

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers.

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by oxazoles.

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of microtubule dynamics is a well-established anticancer strategy.[15] Some oxazole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.[8]

Caption: Mechanism of tubulin polymerization inhibition by oxazole derivatives.

Experimental and Synthetic Workflows

A systematic approach is essential for the discovery and development of novel oxazole carboxylic acids.

Caption: General workflow for the discovery of novel oxazole therapeutics.

Conclusion

Oxazole carboxylic acids represent a rich and versatile class of heterocyclic compounds with significant therapeutic potential. The historical development of synthetic methodologies has provided a robust platform for the generation of diverse chemical libraries, leading to the discovery of potent anticancer and antimicrobial agents. The ability of these compounds to modulate key signaling pathways underscores their importance in modern drug discovery. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of novel oxazole carboxylic acids, offering valuable insights for researchers dedicated to the development of next-generation therapeutics. Further exploration of this privileged scaffold is poised to yield even more effective and selective drugs to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Biological Targets for 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico approach for the identification and preliminary validation of potential biological targets for the novel small molecule, 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid. Given the absence of extensive experimental data for this compound, this document serves as a roadmap for researchers, employing established computational methodologies to predict its bioactivity and mechanism of action. The guide details a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, it provides standardized experimental protocols for the subsequent validation of computationally predicted targets. All computational and experimental workflows are visually represented using diagrams to ensure clarity and reproducibility. This document is intended to accelerate the drug discovery and development process for this compound and similarly uncharacterized small molecules.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery pipeline.[1][2] In silico methods, or computer-aided drug design (CADD), have emerged as powerful tools to expedite this process, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[1][3] These computational approaches can be broadly categorized into ligand-based and structure-based methods.[4] Ligand-based methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities.[5] Conversely, structure-based methods rely on the three-dimensional structure of a potential protein target to predict binding affinity and mode of interaction.[4]

This compound is a small molecule with a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol .[6] The oxazole ring is a common motif in many biologically active compounds, and its derivatives have been explored for a range of therapeutic applications.[7] This guide presents a hypothetical in silico investigation to predict the biological targets of this compound, providing a foundational framework for future experimental studies.

In Silico Target Prediction Workflow

A multi-step in silico workflow is proposed to identify and prioritize potential biological targets for this compound. This workflow integrates several computational techniques to enhance the predictive accuracy.

Ligand-Based Approaches

Ligand-based methods are particularly useful when the three-dimensional structure of the target protein is unknown.[4]

-

2D/3D Similarity Searching: Public and commercial chemical databases (e.g., PubChem, ChEMBL, SciFinder) will be searched for molecules structurally similar to this compound that have known biological targets.

-

Pharmacophore Modeling: A pharmacophore model will be generated based on the structural features of known active compounds identified in the similarity search. This model will then be used to screen compound libraries for other potential hits.

-

Quantitative Structure-Activity Relationship (QSAR): If a sufficient number of structurally related compounds with varying activity levels are available, a QSAR model can be developed to predict the biological activity of this compound.

Structure-Based Approaches

Structure-based approaches are employed when the 3D structure of potential targets is available.

-

Reverse Docking: The structure of this compound will be docked against a library of known protein structures to identify potential binding partners.[5] This method is effective for hypothesis generation.

-

Molecular Docking: Once a list of putative targets is generated from ligand-based methods and reverse docking, more focused molecular docking studies will be performed. This will predict the binding affinity and interaction mode of the compound with each potential target.

-

Molecular Dynamics (MD) Simulations: For the most promising protein-ligand complexes identified through molecular docking, MD simulations will be conducted to assess the stability of the binding pose over time.

Hypothetical Predicted Targets and Docking Results

Based on the prevalence of the oxazole scaffold in anti-inflammatory and anti-cancer agents, a hypothetical screening could prioritize targets within these therapeutic areas. For the purpose of this guide, we will consider Cyclooxygenase-2 (COX-2) and Polo-like kinase 3 (PLK3) as potential targets. A recent study on a 1,3-oxazole hybrid system suggested potential inhibitory activity against PLK3.[8]

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | Arg120, Tyr355, Ser530 |

| Polo-like kinase 3 (PLK3) | 4B6L | -7.5 | Leu83, Lys105, Asp215 |

Experimental Validation Protocols

Computational predictions must be validated through experimental assays. The following are standard protocols for validating the predicted targets.

Target Binding Assays

Objective: To confirm the direct binding of this compound to the predicted target proteins.

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified recombinant target protein (e.g., COX-2, PLK3) onto a sensor chip.

-

Binding Analysis: Flow a series of concentrations of this compound over the sensor chip.

-

Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.

-

Data Analysis: Determine the association (ka) and dissociation (kd) rate constants to calculate the equilibrium dissociation constant (KD).

In Vitro Functional Assays

Objective: To assess the functional effect of this compound on the activity of the validated target.

Methodology: COX-2 Inhibition Assay (Example)

-

Assay Preparation: Prepare a reaction mixture containing recombinant human COX-2, arachidonic acid (substrate), and a detection reagent.

-

Compound Incubation: Incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based ELISA kit.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway Analysis

Understanding the signaling pathways in which the potential targets are involved provides a broader context for the compound's mechanism of action.

Conclusion

This technical guide provides a structured and in-depth framework for the in silico prediction of biological targets for this compound. By integrating a suite of computational tools with established experimental validation protocols, researchers can efficiently navigate the early stages of drug discovery. The outlined workflows and methodologies are not only applicable to the compound but can also be adapted for the characterization of other novel chemical entities. The successful application of this approach will facilitate the identification of promising drug candidates and accelerate their translation into clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Guide for 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS No. 1060816-04-7), a valuable building block for research and development in the pharmaceutical and life sciences sectors. This guide includes a summary of commercial suppliers, a detailed experimental protocol for a common synthetic transformation, and visualizations of a representative experimental workflow and a potential biological signaling pathway.

Core Compound Details

| Characteristic | Value |

| IUPAC Name | This compound |

| CAS Number | 1060816-04-7 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Structure | (Image of the chemical structure of this compound) |

Commercial Supplier Overview

The following table summarizes the key quantitative data for commercial suppliers of this compound intended for research purposes. It is important to note that pricing and availability are subject to change, and researchers should confirm the details directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Santa Cruz Biotechnology | sc-485307 | Not specified | Contact for details | Contact for details |

| Wonder Chemical | WD04NBE | Not specified | Contact for details | Contact for details |

| ChemBridge Corporation | 7159453 | >95% | 1g, 5g, 10g | Contact for pricing |

Experimental Protocols

The carboxylic acid moiety of this compound is a versatile functional group for further chemical modifications, most commonly through amide bond formation. The following is a general and adaptable protocol for the amide coupling of this compound with a primary or secondary amine.

Objective: To synthesize a diverse library of amide derivatives from this compound for structure-activity relationship (SAR) studies.

Materials:

-

This compound

-

Amine of interest (primary or secondary)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the amine of interest (1.1 equivalents), followed by DIPEA (2.0 equivalents).

-

Activation and Coupling: Add the coupling reagent, such as BOP (1.2 equivalents), portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for the utilization of this compound in a drug discovery context and a hypothetical signaling pathway that could be targeted by its derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocol is a general guideline and should be adapted and optimized by qualified personnel. The signaling pathway is a simplified and hypothetical representation. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide to the Safety and Handling of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS No. 1060816-04-7). The information herein is aggregated from safety data sheets of structurally similar compounds and is intended to provide a thorough understanding of the potential hazards and safe handling procedures.

Section 1: GHS Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound was not located, analysis of closely related compounds, such as 2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid and 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid, allows for a presumptive hazard classification.

Table 1: Presumptive GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Section 2: Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

2.1 Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

2.2 Storage

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Table 2: Personal Protective Equipment (PPE) Summary

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or face shield |

| Skin Protection | Nitrile rubber gloves, lab coat |

| Respiratory Protection | NIOSH-approved respirator (if needed) |

Section 3: First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Section 4: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Section 5: Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Visualizations

Diagram 1: Risk Assessment and Handling Workflow

Caption: Workflow for risk assessment and safe handling of chemical compounds.

Diagram 2: Routes of Exposure and First-Aid

Caption: Potential exposure routes and corresponding first-aid measures.

Methodological & Application

Synthesis of 2,5-Disubstituted Oxazoles from Carboxylic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted oxazoles, a pivotal structural motif in medicinal chemistry and materials science, directly from carboxylic acids. The following sections outline various synthetic strategies, from classic methodologies to modern catalytic systems, offering a comparative overview of their substrate scope, reaction conditions, and yields.

Introduction

The 2,5-disubstituted oxazole core is a prevalent feature in a wide array of biologically active natural products and pharmaceutical agents. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system from readily available starting materials like carboxylic acids is of significant interest to the chemical and pharmaceutical research communities. This document details several reliable methods to achieve this transformation.

Method 1: One-Pot Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and robust method for the formation of oxazoles. A one-pot modification allows for the direct synthesis of 2,5-disubstituted oxazoles from carboxylic acids and α-amino ketones through dehydrative cyclization.

Experimental Protocol

A mixture of a carboxylic acid (1.0 mmol), an α-amino ketone hydrochloride (1.0 mmol), and a dehydrating agent such as polyphosphoric acid (PPA) is heated to 160-180°C for 2-4 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to approximately 100°C and then carefully poured into ice-water with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution until the filtrate is neutral. A final wash with water is performed before drying the solid product. The crude product can be further purified by recrystallization or column chromatography to yield the desired 2,5-disubstituted oxazole.[1]

Data Presentation

| Entry | Carboxylic Acid (R¹) | α-Amino Ketone (R²) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzoic acid | 2-Aminoacetophenone | 160 | 3 | 78 |

| 2 | 4-Toluic acid | 2-Aminoacetophenone | 160 | 3 | 82 |

| 3 | 4-Anisic acid | 2-Aminoacetophenone | 170 | 3.5 | 85 |